molecular formula C15H14N4O3S B2770200 N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478259-19-7

N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

Cat. No. B2770200
CAS RN: 478259-19-7
M. Wt: 330.36
InChI Key: OPFBUSQBHNMDIA-UHFFFAOYSA-N
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Description

N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide has been utilized in the synthesis of new heterocycles incorporating the 1-phenyl-5-(2-thienyl)pyrazole moiety. These heterocycles show potential in various chemical applications due to their unique structural properties (Abdel-Wahab & El-Ahl, 2010).

Antimicrobial and Antitumor Activities

  • Research shows that derivatives of this compound exhibit significant antimicrobial and antitumor activities. This includes the synthesis of various compounds like thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which have been screened for their antimicrobial properties (Gad-Elkareem et al., 2011).

Analgesic, Anti-inflammatory, and Anti-arthritic Properties

  • Some derivatives of this compound have been evaluated for potential analgesic, anti-inflammatory, and anti-arthritic activities. These findings open up possibilities for its use in pharmaceutical research (Vega et al., 1990).

Biological Activity Evaluation

  • Further exploration of its derivatives has led to the synthesis of novel compounds with potential biological activities. This includes exploring its utility in creating pyridine, pyrimidine, and other heterocyclic compounds that have been characterized for their biological properties (Fadda et al., 2012).

properties

IUPAC Name

1-phenyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-14(12-9-11(19-22-12)13-7-4-8-23-13)17-18-15(21)16-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFBUSQBHNMDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CS2)C(=O)NNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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